2-{6-Oxo-7-oxa-2,5-diazaspiro[3.4]octan-5-yl}acetic acid hydrochloride
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Overview
Description
2-{6-Oxo-7-oxa-2,5-diazaspiro[34]octan-5-yl}acetic acid hydrochloride is a spirocyclic compound characterized by a unique structure that includes both oxygen and nitrogen atoms within its ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{6-Oxo-7-oxa-2,5-diazaspiro[3.4]octan-5-yl}acetic acid hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the formation of the spirocyclic core followed by functional group modifications to introduce the acetic acid moiety. Reaction conditions often involve the use of bases such as sodium hydride (NaH) and solvents like tetrahydrofuran (THF) at controlled temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-{6-Oxo-7-oxa-2,5-diazaspiro[3.4]octan-5-yl}acetic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxo derivatives.
Reduction: Addition of hydrogen atoms to reduce oxo groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like lithium aluminum hydride (LiAlH₄) for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
2-{6-Oxo-7-oxa-2,5-diazaspiro[3.4]octan-5-yl}acetic acid hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials with unique properties, such as polymers and catalysts
Mechanism of Action
The mechanism of action of 2-{6-Oxo-7-oxa-2,5-diazaspiro[3.4]octan-5-yl}acetic acid hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 6-oxo-2,5-diazaspiro[3.4]octane-2-carboxylate: A related spirocyclic compound with similar structural features.
7-oxa-2,5-diazaspiro[3.4]octan-6-one: Another spirocyclic compound with a different functional group arrangement.
Uniqueness
2-{6-Oxo-7-oxa-2,5-diazaspiro[3.4]octan-5-yl}acetic acid hydrochloride is unique due to its specific combination of functional groups and the presence of both oxygen and nitrogen atoms within its spirocyclic core.
Properties
Molecular Formula |
C7H11ClN2O4 |
---|---|
Molecular Weight |
222.62 g/mol |
IUPAC Name |
2-(6-oxo-7-oxa-2,5-diazaspiro[3.4]octan-5-yl)acetic acid;hydrochloride |
InChI |
InChI=1S/C7H10N2O4.ClH/c10-5(11)1-9-6(12)13-4-7(9)2-8-3-7;/h8H,1-4H2,(H,10,11);1H |
InChI Key |
FUDGRHZBDHDRHE-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(CN1)COC(=O)N2CC(=O)O.Cl |
Origin of Product |
United States |
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